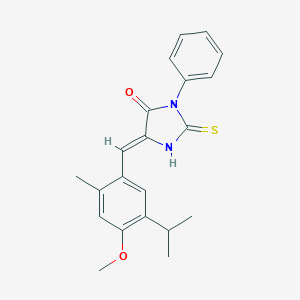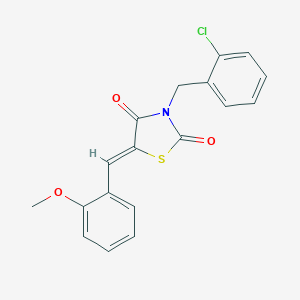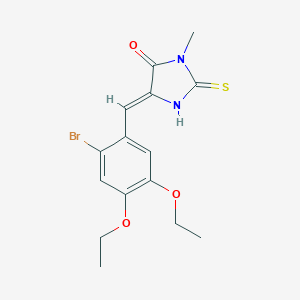![molecular formula C27H28N4O3S B301003 methyl 4-{[(2E,5Z)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301003.png)
methyl 4-{[(2E,5Z)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrrole ring, and a benzoate ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(2E,5Z)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form a Schiff base. This intermediate is then cyclized with 3-methyl-4-oxo-1,3-thiazolidine-2-thione under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are commonly used.
Major Products: The major products formed from these reactions include oxidized pyrrole derivatives, reduced thiazolidinone derivatives, and various substituted aromatic compounds .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activities.
作用機序
The mechanism of action of this compound is not fully understood but is believed to involve interactions with various molecular targets. The thiazolidinone ring may interact with enzymes or receptors, modulating their activity. The pyrrole and benzoate groups may contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets. Further research is needed to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Methyl 4-(dimethylamino)benzoate: Shares the benzoate ester group but lacks the thiazolidinone and pyrrole rings.
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents on the aromatic ring.
Pyrrole derivatives: Compounds with similar pyrrole rings but different substituents on the aromatic ring.
Uniqueness: The uniqueness of methyl 4-{[(2E,5Z)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate lies in its combination of functional groups, which imparts a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C27H28N4O3S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
methyl 4-[[(5Z)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H28N4O3S/c1-17-15-20(18(2)31(17)23-13-11-22(12-14-23)29(3)4)16-24-25(32)30(5)27(35-24)28-21-9-7-19(8-10-21)26(33)34-6/h7-16H,1-6H3/b24-16-,28-27? |
InChIキー |
CSOQHJDFKDKUQQ-CLHPWSKPSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)
![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)

![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
amino]-N-[2-(ethyloxy)phenyl]acetamide](/img/structure/B300941.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300943.png)
